CC-885 -

CC-885

Catalog Number: EVT-263399
CAS Number:
Molecular Formula: C22H21ClN4O4
Molecular Weight: 440.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CC-885 is a modulator of the E3 ligase protein cereblon with antiproliferative effects on human myeloid leukemia cell lines. It forms a complex with cereblon and the cell cycle regulator and translation termination factor GSPT1.1 The antitumour activity of CC-885 relies on cereblon-dependent ubiquitination and degradation of the GSPT1.1
CC-885 is a potent Cereblon Modulator with potent antitumor activity mediated through the degradation of GSPT1. was demonstrated to mediate antitumor effects through the recruitment and degradation of G1 to S phase transition 1 protein (GSPT1). GSPT1 (also named eRF3a) is a translation termination factor that binds eukaryotic translation termination factor 1 (eFR1) to mediate stop codon recognition and nascent protein release from the ribosome.

N-((R,S)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1-oxopropyl)-L-phenylalanine benzyl ester (RB 101)

  • Compound Description: RB 101 is a complete inhibitor of enkephalin-catabolizing enzymes. It is known to produce antinociceptive effects, which are enhanced by cholecystokinin B (CCK-B) antagonists. []
  • Relevance: While RB 101 does not share structural similarities with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea, its reported interactions with CCK-B antagonists highlight a potential area of pharmacological synergy. This suggests that N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea, if it possesses CCK-B antagonistic activity, could potentially demonstrate enhanced antinociception when co-administered with RB 101. []

3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N’-(3-methylphenyl)urea (L-365,260)

  • Compound Description: L-365,260 is a selective cholecystokinin B (CCK-B) receptor antagonist. It has been shown to potentiate the antinociceptive effects of enkephalins, particularly in the rat tail-flick test, indicating its involvement in pain modulation at the spinal level. [] It is also recognized as a partial agonist of CCK2R. []
  • Relevance: As a recognized CCK-B antagonist, L-365,260 provides a direct structural and pharmacological comparison point for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Assessing if the target compound can displace or compete with L-365,260 in binding assays would provide insights into its potential as a CCK-B antagonist. [, ]

4-([2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3,1.1(3.7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amin)-4-oxo-[R-(R*,R*)]butanoate-N-methyl-D-glucamine (PD-134,308)

  • Compound Description: PD-134,308 is a selective and potent CCK-B receptor antagonist. It significantly potentiates the antinociceptive effects of RB 101, suggesting its role in pain management. []
  • Relevance: Similar to L-365,260, PD-134,308 serves as a vital pharmacological tool to evaluate the potential CCK-B antagonist activity of N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Comparing binding affinities and functional assays using PD-134,308 as a reference would be crucial. []

N-(2-adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2-(4-chlorophenyl)ethyl)]glycine (RB 211)

  • Compound Description: RB 211 is another selective CCK-B receptor antagonist that has been shown to enhance the antinociceptive effects of endogenously released enkephalins. []
  • Relevance: The presence of multiple CCK-B antagonists, including RB 211, emphasizes the importance of thoroughly screening N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea against a panel of these antagonists. This will help establish its selectivity and potency profile as a potential CCK-B antagonist. []

Morphine

  • Compound Description: Morphine is a potent opioid analgesic used to manage pain. The research indicates that the potentiation of morphine's antinociceptive effects by CCK-B antagonists is less pronounced compared to the potentiation observed with RB 101. []
  • Relevance: The comparison with morphine emphasizes the potential advantage of combining a CCK-B antagonist like N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea (if it exhibits such activity) with an enkephalin-based analgesic strategy. Such a combination might offer improved pain relief with potentially fewer side effects compared to traditional opioids like morphine. []

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

  • Compound Description: CP55940 is a non-classical cannabinoid that acts as a potent agonist at both the canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. []

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran JWH133)

  • Compound Description: JWH133 is a classic cannabinoid ligand that acts as the most efficacious agonist among all ligands profiled in adenylyl cyclase assays, indicating a strong bias toward G protein signaling at the CB2 receptor. []

[(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate (WIN55212-2)

  • Compound Description: WIN55212-2 is an aminoalkylindole that acts as a moderate efficacy agonist at the CB2 receptor, showing activity in both adenylyl cyclase inhibition and arrestin recruitment assays. []

3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one (AM1710)

  • Compound Description: AM1710 is a cannabilactone that exhibits high efficacy in inhibiting adenylyl cyclase at the CB2 receptor, similar to CP55940, but with lower potency. []

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144)

  • Compound Description: UR144 is an aminoalkylindole that displays a biased agonism towards arrestin recruitment at the CB2 receptor, without significant inhibition of adenylyl cyclase. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

  • Compound Description: SR144258 is a diarylpyrazole antagonist that acts as an inverse agonist at both the adenylyl cyclase and arrestin recruitment pathways of the CB2 receptor. []

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

  • Compound Description: AM630 is an aminoalkylindole that acts as an inverse agonist for adenylyl cyclase but as a low-efficacy agonist for arrestin recruitment at the CB2 receptor, indicating a degree of functional selectivity. []

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

  • Compound Description: JTE907 is a carboxamide that functions as an inverse agonist for adenylyl cyclase but as a low-efficacy agonist for arrestin recruitment at the CB2 receptor, similar to AM630. []

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

  • Compound Description: SR 141716A is a known CB1 receptor antagonist. It exhibits a 285-fold selectivity for CB1 over CB2. []
  • Relevance: SR 141716A shares some structural similarities with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea, particularly the presence of the substituted phenyl rings and the carboxamide group. Comparing the structures could provide insights into structure-activity relationships for CB1 receptor antagonism. []

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

  • Compound Description: NESS 0327 is a novel and highly selective CB1 receptor antagonist. It displays a remarkable 60,000-fold selectivity for CB1 over CB2. []
  • Relevance: NESS 0327 represents a potent and selective CB1 antagonist. Comparing its structure and activity with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea may offer valuable information regarding the structural elements crucial for CB1 receptor antagonism. []

[endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-(1-methyl)ethyl-2-oxo-1H-benzimidazol-1-carboxamide (BIMU-8)

  • Compound Description: BIMU-8 is a 5-HT4 receptor agonist that has been studied for its potential to modulate spontaneous alternation deficits induced by scopolamine. []
  • Compound Description: GV150,013X is an inverse agonist of the cholecystokinin-2 receptor (CCK2R). It effectively reduces the constitutive activity of the receptor. []
  • Relevance: As a CCK2R inverse agonist, GV150,013X provides another structural comparison point for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Evaluating the target compound's behavior in similar assays and comparing its structural features, particularly around the urea and phenyl moieties, could offer insights into potential CCK2R interactions. []
  • Compound Description: RPR101,048 is an inverse agonist of CCK2R, demonstrating the ability to reduce constitutive receptor activity. []
  • Relevance: RPR101,048's structure, with its urea and phenyl groups, provides additional points of comparison with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Investigating whether the target compound exhibits similar inverse agonist activity at CCK2R would be insightful. []

1-[(R)-2,3-dihydro-1-(2,3-dihydro-1-(2-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

  • Compound Description: YM022 is a neutral antagonist of the cholecystokinin-2 receptor (CCK2R), meaning it binds to the receptor without activating or inhibiting its basal activity. []
  • Relevance: YM022's neutral antagonist profile at CCK2R offers a distinct comparison point for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Assessing if the target compound displays any agonist or inverse agonist activity at CCK2R, in contrast to YM022's neutral profile, could be very informative. []

(R)-1-naphthalenepropanoic acid, b-[2-[[2-(8-azaspiro-[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl] (CR2945)

  • Compound Description: CR2945 is identified as a partial agonist of the cholecystokinin-2 receptor (CCK2R), implying it elicits a submaximal response compared to full agonists. []
  • Relevance: As a CCK2R partial agonist, CR2945 offers another pharmacological comparison for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Investigating the target compound's behavior at CCK2R, specifically looking for any partial or full agonist activity, would help understand its potential interactions with this receptor. []
Synthesis Analysis

The synthesis of CC-885 involves several key steps that leverage established organic chemistry techniques. The compound is typically synthesized through a series of reactions starting from readily available building blocks. The synthetic route may include:

  1. Formation of key intermediates: Utilizing reactions such as Ugi reactions or other multi-component reactions to create diverse scaffolds.
  2. Purification: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compounds to ensure high purity levels necessary for biological testing.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of CC-885 is characterized by its unique arrangement of atoms that facilitate its interaction with cereblon. The compound features a core structure derived from thalidomide, modified to enhance its binding affinity and selectivity towards cereblon.

  • Molecular Formula: C₁₃H₁₄N₂O₃
  • Molecular Weight: Approximately 246.26 g/mol
  • Structural Features: CC-885 contains an imide group that is crucial for its activity, along with various substituents that contribute to its binding properties .

The three-dimensional structure can be elucidated through X-ray crystallography, revealing how CC-885 fits into the binding pocket of cereblon and interacts with other residues critical for its function .

Chemical Reactions Analysis

CC-885 undergoes specific chemical reactions that are vital for its mechanism of action. Primarily, it acts as a molecular glue that enhances the interaction between cereblon and its substrates, leading to their ubiquitination and subsequent degradation via the proteasome pathway.

Key reactions include:

  1. Ubiquitination: CC-885 facilitates the transfer of ubiquitin moieties to target proteins like GSPT1.
  2. Degradation: Following ubiquitination, these proteins are recognized by the proteasome for degradation.

These processes are critical in regulating protein levels within cells and have implications in cancer therapy where aberrant protein expression contributes to disease progression .

Mechanism of Action

The mechanism by which CC-885 operates involves several steps:

  1. Binding to Cereblon: CC-885 binds to cereblon, altering its conformation.
  2. Recruitment of Substrates: This conformational change allows cereblon to recruit specific substrates (e.g., GSPT1) that are otherwise not targeted for degradation.
  3. Ubiquitination and Degradation: The recruited substrates are ubiquitinated and directed towards proteasomal degradation.

Data from studies indicate that CC-885 shows potent antiproliferative effects in cell lines expressing cereblon, underscoring its potential therapeutic applications .

Physical and Chemical Properties Analysis

CC-885 exhibits several physical and chemical properties relevant for its function:

These properties influence how CC-885 behaves in biological systems and affect its pharmacokinetic profiles .

Applications

CC-885 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Due to its ability to selectively degrade oncogenic proteins, CC-885 is being explored as a treatment option for various cancers, particularly multiple myeloma.
  2. Biochemical Research: As a tool compound, it aids in elucidating cellular mechanisms involving protein degradation pathways.
  3. Drug Development: Its properties make it a candidate for developing new classes of drugs targeting previously undruggable proteins.

Properties

Product Name

CC-885

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C22H21ClN4O4/c1-12-2-4-15(9-17(12)23)25-22(31)24-10-13-3-5-16-14(8-13)11-27(21(16)30)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29)

InChI Key

DOEVCIHTTTYVCC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl

Solubility

Soluble in DMSO

Synonyms

CC-885, CC 885, CC885.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.